Piperazine DL-Malate

Description

BenchChem offers high-quality Piperazine DL-Malate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine DL-Malate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxybutanedioic acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-14-3 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperazine DL-Malate chemical properties and structure

An In-Depth Technical Guide to Piperazine DL-Malate: Chemical Properties, Structure, and Applications

Introduction

Piperazine DL-Malate is a salt compound formed from the heterocyclic amine, piperazine, and the dicarboxylic acid, DL-malic acid. This compound synergistically combines the established biological activity of the piperazine moiety with the physicochemical advantages conferred by malic acid.[1] While piperazine and its various salts have a long-standing history as anthelmintic agents in both veterinary and human medicine, Piperazine DL-Malate is also recognized for its utility as a versatile pharmaceutical intermediate, buffering agent, and stabilizer in various formulations.[1] Its unique properties enhance the solubility and bioavailability of active ingredients, making it a compound of significant interest for researchers and professionals in drug development.[1] This guide provides a comprehensive technical overview of its chemical structure, core properties, synthesis, mechanism of action, and analytical methodologies.

Molecular Structure and Physicochemical Properties

Piperazine DL-Malate (CAS No: 14852-14-3) is an ionic salt resulting from the acid-base reaction between piperazine, a weak base, and DL-malic acid, a dicarboxylic acid. The structure consists of a protonated piperazinium cation and a malate anion.

Chemical Structure

The piperazine component is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, which adopts a stable chair conformation.[2] DL-Malic acid is a racemic mixture of D-(-)-malic acid and L-(+)-malic acid, featuring two carboxyl groups and one hydroxyl group. The interaction involves the protonation of one or both nitrogen atoms of the piperazine ring by the carboxylic acid groups of malic acid.

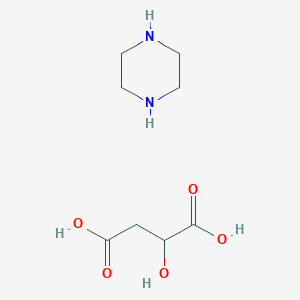

Caption: Ionic structure of Piperazine DL-Malate.

Physicochemical Properties

The properties of Piperazine DL-Malate are a composite of its constituent parts. The salt formation significantly influences properties like solubility and melting point compared to the free base. While specific experimental data for the DL-Malate salt is limited in publicly available literature, the table below summarizes key information for the salt and its parent compound, piperazine, for context.

| Property | Piperazine DL-Malate | Piperazine (Base) | Reference(s) |

| CAS Number | 14852-14-3 | 110-85-0 | [3][4] |

| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | C₄H₁₀N₂ | [3][4] |

| Molecular Weight | 220.23 g/mol | 86.14 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | White crystalline solid | [2][3] |

| Melting Point | Not specified | 106-111 °C | [2][5] |

| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | 146-148 °C | [5][6] |

| Solubility | Freely soluble in water | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether | [2][7] |

| pKa | Not specified | pKa₁ = 5.35, pKa₂ = 9.73 (at 25 °C) | [2] |

| pH | Not specified | 10.8–11.8 (10% aqueous solution) | [2] |

Synthesis and Manufacturing

The synthesis of Piperazine DL-Malate is a straightforward acid-base reaction. The process begins with the synthesis of the piperazine ring, followed by its reaction with DL-malic acid.

Synthesis of Piperazine

Industrially, piperazine is typically produced as a co-product during the ammoniation of 1,2-dichloroethane or ethanolamine.[2][8] These reactions primarily yield ethylenediamine and other related linear and cyclic amines, from which piperazine is separated.[2]

Salt Formation

The preparation of piperazine salts with polycarboxylic acids, such as malic acid, can be achieved by reacting the piperazine base with the acid in a suitable solvent, typically water or an aqueous-organic mixture.[9] The resulting salt often has lower solubility than the reactants in the chosen solvent system, allowing it to precipitate upon cooling and be isolated via filtration.[9]

Caption: General workflow for the synthesis of Piperazine DL-Malate.

Experimental Protocol: Laboratory Scale Synthesis

-

Dissolution: Dissolve one molar equivalent of piperazine in a minimal amount of warm deionized water or an ethanol/water mixture.

-

Acid Addition: In a separate vessel, dissolve one molar equivalent of DL-malic acid in the same solvent system, also with gentle heating if necessary.

-

Reaction: Slowly add the malic acid solution to the piperazine solution with continuous stirring. An exothermic reaction will occur.

-

Precipitation: Allow the resulting solution to cool to room temperature, then place it in an ice bath (0-5 °C) for several hours to maximize precipitation of the salt.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Drying: Dry the purified Piperazine DL-Malate in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mechanism of Action (Anthelmintic Activity)

The primary therapeutic application of piperazine salts is in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[10][11] The mechanism of action is targeted at the neuromuscular system of the helminths.[12]

Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[10] This is distinct from its vertebrate hosts, where GABAergic signaling is primarily confined to the central nervous system.[10]

-

GABA Receptor Agonism: Piperazine binds to and activates GABA receptors on the muscle cells of the parasite.[10][13]

-

Chloride Channel Opening: This activation opens chloride ion (Cl⁻) channels, leading to an influx of negatively charged chloride ions into the muscle cell.[10]

-

Hyperpolarization: The influx of Cl⁻ causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from motor neurons.[10][12]

-

Flaccid Paralysis: This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[10]

-

Expulsion: Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is passively expelled by the normal peristaltic action of the host's intestines.[10][13]

This selective toxicity towards the parasite's peripheral neuromuscular system underpins the favorable safety profile of piperazine in the host.[10]

Caption: Signaling pathway of piperazine's anthelmintic action.

Pharmacokinetics and the Role of the Salt Form

-

Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[14]

-

Distribution: It is distributed throughout the body's tissues and is known to enter breast milk.[14]

-

Metabolism: A portion of the absorbed dose (approximately 25%) is metabolized, primarily in the liver.[15]

-

Excretion: Piperazine and its metabolites are primarily excreted in the urine, with a significant fraction of the dose eliminated within 24 hours.[14][15] However, the rate of excretion can vary widely among individuals.[14]

The choice of the salt form can significantly influence the physicochemical properties of a drug, which in turn affects its pharmacokinetic profile.[15] The use of DL-malic acid can enhance the aqueous solubility and dissolution rate of piperazine compared to the free base, potentially leading to improved and more consistent absorption.[1] This is a critical consideration in drug formulation, as it directly impacts bioavailability and therapeutic efficacy.

Analytical Methodologies

The quantitative analysis of piperazine presents a challenge as the molecule lacks significant chromophores, making direct UV spectrophotometric detection difficult at low concentrations.[7] Therefore, common analytical methods involve a derivatization step to attach a UV-active or fluorescent moiety to the piperazine molecule.

A prevalent method is High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization.

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.

-

Standard/Sample Preparation: Prepare a stock solution of Piperazine DL-Malate in a suitable diluent (e.g., water or buffer). Create a series of calibration standards and prepare the unknown sample solution.

-

Derivatization:

-

To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH to an alkaline condition (e.g., pH 9-10).

-

Add an excess of NBD-Cl solution (dissolved in a solvent like acetonitrile).

-

Heat the mixture in a water bath (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

Cool the reaction mixture and add a small amount of acid (e.g., hydrochloric acid) to stop the reaction.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like formic acid or phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV detector set to the wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Piperazine DL-Malate in the unknown sample by interpolating its peak area on the calibration curve.

Caption: Workflow for HPLC-UV analysis of piperazine via derivatization.

Applications and Uses

Piperazine DL-Malate's properties make it valuable in several fields:

-

Animal Health: It serves as an effective anthelmintic agent in veterinary medicine for treating parasitic infections in livestock and companion animals.[1]

-

Pharmaceutical Development: The compound is used as a pharmaceutical intermediate and a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][6] It is also explored in formulations for anti-anxiety and antidepressant drugs due to the role of piperazine derivatives in modulating neurotransmitter activity.[1]

-

Formulation Excipient: It functions as a buffering agent and stabilizer, enhancing the solubility and bioavailability of other APIs.[1]

-

Other Industries: Potential uses have been cited in cosmetic formulations for its moisturizing properties and in the food industry as an additive to improve stability.[1]

Safety and Handling

Based on the safety data for piperazine, appropriate precautions must be taken when handling Piperazine DL-Malate.

-

Hazards: Piperazine is harmful if swallowed and can cause severe skin burns and eye damage.[16][17] It may cause allergic skin reactions and can also cause allergy or asthma symptoms if inhaled (respiratory sensitization).[16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5] In case of inadequate ventilation or when handling powder, use a certified respirator.[5]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[18] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Piperazine is hygroscopic and can be light-sensitive.[5]

Always consult the specific Safety Data Sheet (SDS) for Piperazine DL-Malate before use.

Conclusion

Piperazine DL-Malate is a scientifically significant compound that leverages the established anthelmintic properties of piperazine while offering enhanced physicochemical characteristics due to its salt formation with DL-malic acid. Its primary mechanism of action via GABA receptor agonism in nematodes provides a targeted and effective therapy against parasitic infections. Beyond this, its utility as a stable, soluble intermediate and formulation excipient underscores its versatility in pharmaceutical and chemical research. A thorough understanding of its synthesis, analytical methodologies, and safety profile is crucial for its effective and safe application by researchers and drug development professionals.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine Citrate? Retrieved from [Link]

-

Odyssey Organics. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). US2975181A - Method for the preparation of piperazine salts.

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (n.d.). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Retrieved from [Link]

-

LabSolutions. (n.d.). Piperazine DL-Malate. Retrieved from [Link]

-

ResearchGate. (2012, June). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Martindale: The Complete Drug Reference. (n.d.). piperazine-citrate.pdf. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. echemi.com [echemi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. nbinno.com [nbinno.com]

- 9. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 13. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 14. drugfuture.com [drugfuture.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Piperazine DL-Malate

Introduction: The Significance of Piperazine DL-Malate

Piperazine DL-Malate is a salt that combines the therapeutic properties of piperazine with the biochemical advantages of malic acid. Piperazine and its derivatives are a cornerstone in the pharmaceutical industry, forming the structural basis for a wide array of drugs, including anthelmintics, antihistamines, and antipsychotics.[1][2] Malic acid, a dicarboxylic acid naturally found in fruits, is a key intermediate in the citric acid cycle, highlighting its biocompatibility and role in cellular metabolism.[3][4] The formation of Piperazine DL-Malate enhances the solubility and bioavailability of piperazine, making it a valuable compound in drug formulation and development.[5] This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of Piperazine DL-Malate, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Part 1: Synthesis of Piperazine DL-Malate - A Stoichiometric Approach

The synthesis of Piperazine DL-Malate is fundamentally an acid-base reaction between piperazine, a weak base, and DL-malic acid, a dicarboxylic acid.[3][6] The two basic nitrogen atoms in the piperazine ring react with the acidic carboxyl groups of malic acid.[3] Understanding the stoichiometry of this reaction is critical for maximizing yield and purity.

Reaction Stoichiometry and Causality

Piperazine has two pKa values (5.35 and 9.73 at 25°C), corresponding to its two nitrogen atoms.[6] Malic acid is also diprotic. The reaction can therefore yield different salt forms depending on the molar ratio of the reactants. For Piperazine DL-Malate, a 1:1 molar ratio is typically employed to form the monosalt.

The choice of solvent is crucial. Piperazine is freely soluble in water and ethylene glycol, and also shows solubility in ethanol and methanol.[6][7] Water is a common solvent for this type of salt formation due to its ability to dissolve both reactants and the resulting salt, facilitating a homogenous reaction environment.[8]

The reaction is an exothermic process, and controlling the temperature is important to prevent side reactions and ensure the formation of a stable crystalline product.

Experimental Workflow: Synthesis

The following diagram illustrates the workflow for the synthesis of Piperazine DL-Malate.

Caption: Synthesis workflow for Piperazine DL-Malate.

Detailed Protocol: Synthesis of Piperazine DL-Malate

-

Preparation of Reactant Solutions:

-

In a suitable reaction vessel, dissolve one molar equivalent of piperazine (anhydrous or hexahydrate, adjusting mass accordingly) in a minimal amount of deionized water or ethanol with gentle heating if necessary.[6][9]

-

In a separate vessel, dissolve one molar equivalent of DL-malic acid in the same solvent.[3]

-

-

Reaction:

-

Slowly add the DL-malic acid solution to the piperazine solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Maintain the temperature of the reaction mixture between 20-30°C.[8]

-

-

Crystallization and Isolation:

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Cool the solution in an ice bath to induce crystallization of the Piperazine DL-Malate salt.[10]

-

Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.[10]

-

Dry the crude product in a vacuum oven at a moderate temperature.

-

Part 2: Purification of Piperazine DL-Malate - Achieving High Purity

Recrystallization is a highly effective method for purifying piperazine salts, leveraging differences in solubility between the desired salt and impurities at different temperatures.[8][10] The choice of solvent is paramount for successful recrystallization.

Principles of Recrystallization for Piperazine Salts

The ideal recrystallization solvent should dissolve the Piperazine DL-Malate sparingly at room temperature but have high solubility at an elevated temperature. This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by crystallization of the pure salt upon cooling, leaving impurities behind in the mother liquor.

A mixed solvent system, such as ethanol-water, can be employed to fine-tune the solubility characteristics.

Purification Workflow

The following diagram outlines the purification process for Piperazine DL-Malate.

Caption: Purification workflow for Piperazine DL-Malate.

Detailed Protocol: Recrystallization of Piperazine DL-Malate

-

Solvent Selection and Dissolution:

-

Place the crude Piperazine DL-Malate in an Erlenmeyer flask.

-

Add a small amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the pure Piperazine DL-Malate crystals in a vacuum oven.

-

Part 3: Analytical Characterization for Quality Control

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Piperazine DL-Malate.

Physicochemical Properties

| Property | Technique | Expected Outcome |

| Melting Point | Melting Point Apparatus | A sharp melting point indicates high purity. |

| Solubility | Shake-Flask Method | Determines the solubility profile in various solvents.[11] |

| pKa | Potentiometric Titration | Confirms the pKa values of piperazine in the salt.[11] |

Spectroscopic and Chromatographic Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. Key expected peaks include those for N-H stretching (from piperazine), C=O stretching (from the carboxyl groups of malate), and O-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra will show characteristic peaks for the protons and carbons of both the piperazine and malate moieties, and their integration will confirm the 1:1 stoichiometry.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound and for separating the D- and L-enantiomers of malic acid.[1]

-

Purity Analysis: A reversed-phase HPLC method can be used to assess purity. Since piperazine lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[1][12]

-

Chiral Separation: To confirm the presence of both D- and L-malic acid, a chiral HPLC method is required. This can be achieved by using a chiral stationary phase or by pre-column derivatization of the malic acid with a chiral reagent, such as (R)-1-(1-naphthyl)ethylamine, followed by separation on a standard C18 column.[4][13]

-

Detailed Protocol: HPLC-UV Analysis of Piperazine DL-Malate (Purity)

-

Sample Preparation (with Derivatization):

-

Prepare a standard solution of Piperazine DL-Malate in a suitable solvent.

-

Prepare a solution of NBD-Cl in acetonitrile.[1]

-

Mix the sample solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[1]

-

Cool the solution and dilute it with the mobile phase before injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The purity of the sample is determined by the area percentage of the main peak corresponding to the derivatized Piperazine DL-Malate.

-

Conclusion

The synthesis and purification of Piperazine DL-Malate require a systematic approach grounded in the principles of acid-base chemistry and crystallization. Careful control of stoichiometry, reaction conditions, and solvent selection is paramount for achieving a high yield of a pure product. The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quality control of Piperazine DL-Malate, ensuring its suitability for pharmaceutical and research applications.

References

-

Direct chiral resolution of malic acid in apple juice by ligand-exchange capillary electrophoresis using copper(II)-L-tartaric acid as a chiral selector. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

- Purification of piperazine. (n.d.). Google Patents.

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov. Retrieved January 13, 2026, from [Link]

-

What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)?. (2025, August 7). BIOSYNCE. Retrieved January 13, 2026, from [Link]

-

How to extract/isolate piperazine from water without distillation?. (2013, March 29). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R). (n.d.). SciELO. Retrieved January 13, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

- Method for the preparation of piperazine salts. (n.d.). Google Patents.

-

Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. (2023, January 16). SciELO. Retrieved January 13, 2026, from [Link]

-

(PDF) Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. (2025, December 22). ResearchGate. Retrieved January 13, 2026, from [Link]

- Recovery and purification of piperazine. (n.d.). Google Patents.

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved January 13, 2026, from [Link]

-

Piperazine. (n.d.). Retrieved January 13, 2026, from [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

-

Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved January 13, 2026, from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

-

Piperazine: Synthesis, Dosage & Structure. (n.d.). Study.com. Retrieved January 13, 2026, from [Link]

-

Synthesis of Ternary Cocrystals, Salts, and Hydrates of Acefylline with Enhanced Dissolution and High Permeability. (2022, June 8). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved January 13, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

-

(PDF) Methods for the catalytic synthesis of piperazine. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

-

In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Piperazine. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. biosynce.com [biosynce.com]

- 4. scielo.br [scielo.br]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 9. Piperazine [medbox.iiab.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to the Mechanism of Action of Piperazine DL-Malate in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Piperazine DL-Malate

Piperazine DL-Malate is a compound that integrates the well-established biological activity of the piperazine nucleus with the metabolic utility of malic acid. While often categorized broadly within the anthelmintic class of drugs, a granular understanding of its mechanism requires a distinct analysis of its two core components. The piperazine moiety is the primary pharmacophore responsible for its classical therapeutic effect, while the DL-malate counter-ion primarily influences the compound's physicochemical properties, such as solubility and bioavailability, which in turn affects its pharmacokinetic profile.[1][2] This guide provides a comprehensive examination of the compound's action, from its molecular targets to its systemic effects, offering field-proven insights for research and development.

Piperazine DL-Malate is recognized for its utility as a buffering agent and stabilizer in pharmaceutical formulations and serves as an effective anthelmintic agent in veterinary medicine.[2] Its potential to modulate neurotransmitter activity has also positioned it as a candidate for investigation in the context of neurological disorders.[2]

Part 1: The Core Mechanism of the Piperazine Moiety as an Anthelmintic Agent

The primary and most extensively documented mechanism of action for piperazine and its salts is its effect on the neuromuscular system of nematodes (roundworms).[3] This action is highly selective for invertebrates, providing a crucial therapeutic window for treating parasitic infections in vertebrate hosts.[4][5]

Agonism at the Helminth GABA Receptor

The central mechanism involves piperazine acting as a potent agonist at the inhibitory γ-aminobutyric acid (GABA) receptors in the nerve and muscle cells of helminths.[5][6] This interaction is the cornerstone of its anthelmintic efficacy.

-

Molecular Interaction: Piperazine binds to the helminth-specific isoform of the GABA receptor, a ligand-gated chloride ion channel.[3][4] This selectivity is critical, as vertebrate GABA receptors, primarily located in the Central Nervous System (CNS), are structurally different, rendering them less susceptible to piperazine's effects at therapeutic doses.[4][5]

-

Signal Transduction: Upon binding, piperazine mimics the action of GABA, locking the receptor's chloride channel in an open state.[7] This leads to a significant influx of chloride ions (Cl-) into the neuron or muscle cell.

-

Hyperpolarization and Paralysis: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.[7][8] This increased negative potential moves the cell's resting membrane potential further away from the threshold required to fire an action potential. Consequently, the cell is rendered unresponsive to excitatory stimuli, such as those from acetylcholine at the myoneural junction.[4][7] This state of non-responsiveness manifests as a flaccid paralysis of the parasite.[3][8]

-

Expulsion from Host: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract.[9] Normal peristaltic movements of the host's gut are then sufficient to dislodge and expel the immobilized parasites in the feces.[6][9]

Caption: Experimental workflow for assessing anthelmintic efficacy.

Protocol: Comparative Pharmacokinetic Study in a Rodent Model

Causality Rationale: This protocol is designed to validate the hypothesis that the DL-Malate salt form enhances the bioavailability of piperazine compared to other forms (e.g., piperazine citrate or the free base). This is crucial for understanding how the counter-ion contributes to the overall therapeutic profile.

Methodology:

-

Animal Groups: Use three groups of male Sprague-Dawley rats (n=6 per group).

-

Drug Formulation: Prepare oral gavage formulations of Piperazine DL-Malate, Piperazine Citrate, and Piperazine (free base) at an equimolar dose of the piperazine moiety.

-

Administration: Administer a single oral dose to each rat according to its group.

-

Blood Sampling: Collect blood samples via tail vein or saphenous vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of piperazine in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each group, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

-

Statistical Comparison: Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the different salt forms.

Caption: Workflow for a comparative pharmacokinetic analysis.

Conclusion and Future Directions

The mechanism of action of Piperazine DL-Malate is primarily driven by the piperazine moiety's role as a GABA receptor agonist in nematodes, leading to flaccid paralysis and subsequent expulsion. [4][6]The DL-Malate counter-ion serves a critical but ancillary role, optimizing the compound's physicochemical properties to ensure effective delivery and bioavailability. [1][2] For drug development professionals, it is imperative to recognize the nuanced pharmacology of piperazine. While its selectivity for helminth GABA receptors forms the basis of its therapeutic use, its potential interactions with vertebrate neuronal systems, including possible antagonism at human GABAA receptors, warrant careful consideration in safety pharmacology and toxicology studies. [10]Future research should focus on elucidating the precise structural differences between helminth and vertebrate GABA receptors to guide the development of next-generation anthelmintics with even greater selectivity and reduced potential for off-target effects.

References

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine [chemeurope.com]

- 6. What is Piperazine used for? [synapse.patsnap.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. interchemie.com [interchemie.com]

- 9. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Piperazine DL-Malate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine DL-Malate

Piperazine DL-Malate is an organic salt formed through the acid-base reaction between the heterocyclic amine, piperazine, and the dicarboxylic acid, DL-malic acid. This compound holds significance in the pharmaceutical and research sectors, where it can be utilized to improve the solubility and bioavailability of active pharmaceutical ingredients or serve as a building block in organic synthesis.[1] Its molecular formula is C₈H₁₆N₂O₅ with a molecular weight of 220.22 g/mol .[2]

A rigorous and unambiguous characterization of Piperazine DL-Malate is paramount for quality control, structural elucidation, and ensuring its suitability for various applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing Piperazine DL-Malate using these core spectroscopic methods, grounded in established scientific principles and experimental protocols.

Molecular Structure and Formation

The formation of Piperazine DL-Malate involves a proton transfer from the two carboxylic acid groups of DL-malic acid to the two basic nitrogen atoms of the piperazine ring. This results in the formation of a dicationic piperazinium species and a dianionic malate species, held together by ionic bonds.

Sources

Piperazine DL-Malate CAS number 14852-14-3 technical data

An In-depth Technical Guide to Piperazine DL-Malate (CAS 14852-14-3) for Advanced Research and Pharmaceutical Development

Abstract

Piperazine DL-Malate (CAS No. 14852-14-3) is a salt combining the heterocyclic amine piperazine with the dicarboxylic acid DL-malic acid. This compound has emerged as a versatile molecule with significant utility across the pharmaceutical, veterinary, and cosmetic industries. Its value is derived from the combined properties of its constituent parts: the well-established biological activity of the piperazine moiety and the stabilizing and solubility-enhancing characteristics of malic acid. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, mechanisms of action, key applications, and critical analytical methodologies for Piperazine DL-Malate. It aims to serve as a core resource, blending established scientific principles with practical, field-proven insights to support advanced research and formulation development.

Introduction & Significance

Piperazine DL-Malate is an organic salt formed through a straightforward acid-base reaction. While the parent compound, piperazine, has a long history of use, particularly as an anthelmintic agent, its formulation as a malate salt offers distinct advantages. The inclusion of malic acid, a naturally occurring organic acid, can improve the compound's stability, handling characteristics, and, most importantly, its solubility and bioavailability.[1]

This enhanced profile makes Piperazine DL-Malate a valuable component in a variety of applications. In veterinary medicine, it serves as an effective anthelmintic for treating parasitic infections in livestock and companion animals.[1] In pharmaceutical development, it is explored for its potential in formulating medications for neurological disorders and as a stabilizing agent in complex drug products.[1] Furthermore, its moisturizing properties have led to its use in cosmetic and skincare formulations.[1] This guide offers an in-depth exploration of the technical data and methodologies essential for harnessing the potential of this multifunctional compound.

Physicochemical Properties and Specifications

The fundamental characteristics of Piperazine DL-Malate are critical for its application in controlled laboratory and manufacturing environments. These properties define its identity, purity, and behavior in various systems.

| Property | Value | Reference |

| CAS Number | 14852-14-3 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [1] |

| Molecular Weight | 220.23 g/mol | [1][2][4][5] |

| IUPAC Name | 2-hydroxysuccinic acid;piperazine | [5] |

| Synonyms | Piperazine malate, Piperazine DL-malic acid | [2] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Purity | ≥ 98% (by titration) | [1] |

| Solubility | Freely soluble in water | [6][7] |

| Storage | Store at room temperature | [1] |

Synthesis and Manufacturing Insights

The synthesis of Piperazine DL-Malate is fundamentally an acid-base neutralization reaction. The process involves combining piperazine, a weak base, with DL-malic acid in an appropriate solvent system, leading to the formation of the stable salt.

Conceptual Synthesis Protocol:

-

Dissolution: Piperazine is dissolved in a suitable solvent, such as ethanol or water.

-

Acid Addition: A stoichiometric equivalent of DL-malic acid, also dissolved in a suitable solvent, is slowly added to the piperazine solution with constant stirring.

-

Reaction: The acid-base reaction is typically exothermic. The temperature may be controlled to ensure a complete and uniform reaction.

-

Crystallization: The resulting Piperazine DL-Malate salt is often less soluble in the reaction solvent than the starting materials. Crystallization can be induced by cooling the solution.

-

Isolation and Purification: The precipitated product is isolated by filtration.

-

Drying: The final product is dried under vacuum to remove any residual solvent, yielding a stable, crystalline powder.

Caption: Conceptual workflow for the synthesis of Piperazine DL-Malate.

Mechanism of Action (Anthelmintic)

The primary biological activity of Piperazine DL-Malate is attributed to the piperazine moiety, which functions as a potent anthelmintic agent. Its mechanism is highly selective for invertebrates, which explains its favorable safety profile in vertebrate hosts.

The core mechanism involves its action as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular systems of parasitic worms.[7][8][9]

-

GABA Receptor Binding: Piperazine binds to GABA receptors on the muscle cells of nematodes.

-

Chloride Channel Opening: This binding enhances the influx of chloride ions (Cl⁻) into the muscle cells.[8]

-

Hyperpolarization: The increased intracellular negative charge leads to hyperpolarization of the cell membrane.

-

Flaccid Paralysis: This hyperpolarized state reduces the excitability of the muscle cells, resulting in a state of flaccid paralysis. The parasite is unable to maintain its position within the host's gastrointestinal tract.[7][8]

-

Expulsion: The paralyzed worms are then passively expelled from the host's body through normal peristaltic action.[7][9]

This mechanism is selectively toxic to helminths because the GABA receptors in vertebrates are confined to the central nervous system (and are of a different isoform), which piperazine does not readily cross, whereas in parasites, these receptors are located at the myoneural junction.[7][9]

Caption: Mechanism of anthelmintic action of the piperazine moiety.

Key Applications and Formulation Strategies

The unique combination of biological activity and favorable physicochemical properties makes Piperazine DL-Malate suitable for diverse applications.

| Application Area | Functional Role | In-Depth Explanation |

| Veterinary Pharmaceuticals | Active Anthelmintic Agent | Used for the treatment of roundworm (ascariasis) and pinworm (enterobiasis) infections in livestock and pets. The malate salt form ensures good solubility for oral formulations.[1] |

| Human Pharmaceuticals | Formulation Excipient | Acts as a buffering agent and stabilizer. Its ability to enhance the solubility and bioavailability of other active pharmaceutical ingredients (APIs) is valuable in developing oral dosage forms.[1] |

| Cosmetics & Skincare | Moisturizing Agent | Incorporated into skincare products to enhance skin hydration and improve texture.[1] |

| Research & Development | Reagent / Building Block | Utilized in laboratory settings as a reagent for various chemical syntheses and as a starting material for creating more complex molecules.[1] |

Analytical Methodologies for Quality Control

Accurate quantification of Piperazine DL-Malate is essential for quality control in both raw materials and finished products. A significant analytical challenge is that the piperazine molecule lacks a strong chromophore, which makes direct detection by UV-Vis spectrophotometry at low concentrations difficult.[10] To overcome this, a common and reliable method involves chemical derivatization followed by High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-UV Analysis via NBD-Cl Derivatization

This protocol is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative that can be easily quantified.[10][11]

1. Reagents and Materials:

-

Piperazine DL-Malate reference standard

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Sodium Bicarbonate buffer (e.g., 0.1 M, pH 9.0)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (for reaction quenching)

2. Chromatographic Conditions:

-

HPLC System: Standard HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 35°C[10]

-

Detection Wavelength: 340 nm[10]

-

Injection Volume: 10 µL[10]

3. Experimental Procedure:

-

Standard Preparation: Prepare a stock solution of Piperazine DL-Malate reference standard in water. Create a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the test sample in water to achieve a concentration within the range of the standard curve.

-

Derivatization:

-

To an aliquot of each standard and sample solution, add an equal volume of sodium bicarbonate buffer.

-

Add an excess of NBD-Cl solution (dissolved in acetonitrile).

-

Vortex the mixture and incubate in a water bath (e.g., 60°C for 30 minutes) in the dark.

-

After incubation, cool the vials to room temperature.

-

Quench the reaction by adding a small volume of hydrochloric acid to neutralize the buffer.

-

-

Analysis: Inject the derivatized solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Piperazine DL-Malate in the test sample from the calibration curve.

Caption: Workflow for the quantitative analysis of Piperazine DL-Malate.

Safety, Handling, and Toxicology

While Piperazine DL-Malate is a salt and thus less hazardous than piperazine free base, proper handling is still crucial. The safety data for the piperazine component should be considered as a primary guide.

| Hazard Category | Description | Recommendations |

| Skin & Eye Contact | The piperazine component is corrosive and can cause burns and severe eye damage.[12][13][14] The malate salt has a much lower irritation potential but contact should still be avoided.[15] | Wear appropriate PPE, including safety glasses/goggles and chemical-resistant gloves. |

| Sensitization | Piperazine is a known skin and respiratory sensitizer, potentially causing allergic reactions upon contact or inhalation.[12][14][15] | Handle in a well-ventilated area or under a fume hood. Avoid generating dust. |

| Ingestion | Harmful if swallowed.[13][14] Ingestion can cause gastrointestinal irritation. | Do not eat, drink, or smoke in work areas. Practice good industrial hygiene. |

| Neurotoxicity | High doses of piperazine have been associated with neurotoxic effects, though this is rare in therapeutic use.[13][15] | Adhere to recommended dosage and exposure limits. |

Storage and Handling:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Avoid contact with strong oxidizing agents and strong acids.[12]

-

Use engineering controls (e.g., exhaust ventilation) to minimize exposure.

Conclusion

Piperazine DL-Malate, CAS 14852-14-3, is a highly versatile and valuable compound with a well-defined technical profile. Its utility as an anthelmintic agent is rooted in the specific GABA-agonist activity of its piperazine core, while its malate salt form confers advantageous properties for formulation, including enhanced stability and solubility. The established analytical methods allow for robust quality control, ensuring its purity and efficacy in diverse applications ranging from veterinary medicine to pharmaceutical development and cosmetics. For scientists and researchers, a thorough understanding of its synthesis, mechanism, and handling requirements is key to unlocking its full potential in creating innovative and effective products.

References

-

What is the mechanism of Piperazine? - Patsnap Synapse. (URL: [Link])

-

A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. (URL: [Link])

-

Opinion on the results of the RA of Piperazine (HH), CSTEE plenary - European Commission. (URL: [Link])

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])

-

Piperazine - Wikipedia. (URL: [Link])

-

Piperazine - chemeurope.com. (URL: [Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

-

In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors - PubMed. (URL: [Link])

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (URL: [Link])

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

-

What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)? - Blog - BIOSYNCE. (URL: [Link])

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. (URL: [Link])

-

Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. PIPERAZINE DL-MALATE | 14852-14-3 [chemicalbook.com]

- 4. 10-239385 - 33-piperazine-14-diylbispropan-1-amine | 7209-… [cymitquimica.com]

- 5. Piperazine DL-Malate | 14852-14-3 [sigmaaldrich.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. Piperazine [chemeurope.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. ec.europa.eu [ec.europa.eu]

A Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[1][2] This versatile scaffold is a key component in numerous FDA-approved drugs and is recognized as a "privileged structure" for designing new therapeutic agents across a vast spectrum of diseases.[1][3]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives, with a focus on their anticancer, antipsychotic, antimicrobial, and antiviral potential. We will delve into the underlying mechanisms of action and present detailed, field-proven methodologies for their evaluation, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Anticancer Activity of Piperazine Derivatives

Arylpiperazines, in particular, have emerged as a promising class of compounds in oncology research.[1] Their therapeutic potential stems from their ability to interact with multiple molecular targets that are critical for tumor growth and survival, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1]

Core Mechanism: Disruption of Pro-Survival Signaling

Many novel piperazine derivatives exert their cytotoxic effects by inducing cell cycle arrest, frequently at the G2/M phase, thereby preventing cancer cells from dividing.[1] A primary mechanism of action involves the inhibition of critical signal transduction pathways that are often hyperactivated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and a frequent target for these compounds.[1] By inhibiting key kinases within this pathway, piperazine derivatives can effectively cut off the survival signals that cancer cells depend on, leading to programmed cell death (apoptosis).

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[4][5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol Steps:

-

Cell Seeding: Plate cancer cells (e.g., Hela, A549) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5]

-

Compound Treatment: Prepare serial dilutions of the novel piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).[7]

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4][8] During this period, observe the formation of purple formazan crystals within the cells.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Anticancer Efficacy

The anticancer efficacy of novel piperazine derivatives is quantified by their IC50 values against various cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Hela (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | SGC7901 (Gastric Cancer) IC50 (µM) |

| Derivative 1 | 8.5 | 12.3 | 15.1 |

| Derivative 2 | 5.2 | 7.8 | 9.4 |

| Derivative 3 | 15.7 | 22.1 | 25.6 |

| 5-FU (Control) | 10.2 | 18.5 | 20.3 |

| Table 1: Example IC50 values for novel piperazine derivatives against human tumor cell lines, as determined by the MTT assay. Data is hypothetical, based on findings from similar studies.[7] |

Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for treating schizophrenia.[9][10] Their mechanism of action typically involves modulating neurotransmitter systems by acting as ligands for dopamine (specifically the D2 subtype) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[9][10][11] The therapeutic goal is to achieve a balanced receptor affinity profile that maximizes efficacy while minimizing adverse side effects.[1]

Core Mechanism: Receptor Modulation

Schizophrenia is a complex neuropsychiatric disorder linked to dysregulation of dopaminergic and serotonergic pathways.[9][10] Antipsychotic piperazine derivatives are designed to bind to these key receptors. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile compared to older, "typical" antipsychotics. Structure-activity relationship (SAR) studies focus on modifying substituents on the piperazine scaffold to fine-tune this receptor binding profile.[9]

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a highly sensitive and quantitative method used to determine the affinity of a test compound for a specific receptor.[12][13] The assay measures the ability of the unlabeled test compound (the "competitor") to displace a known radioactive ligand ("radioligand") that is bound to the target receptor.

Protocol Steps:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor (e.g., CHO cells expressing human D2 receptors).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the novel piperazine derivative.

-

Controls: Include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition caused by the test compound at each concentration. Plot this data to generate a competition curve and calculate the IC50 value. Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate a stronger binding interaction.

| Compound ID | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| Derivative 4 | 15.2 | 25.8 | 5.1 |

| Derivative 5 | 8.9 | 10.4 | 2.3 |

| Clozapine (Control) | 120 | 15 | 5.6 |

| Table 2: Example binding affinities (Ki) of novel piperazine derivatives for key CNS receptors. Data is hypothetical, reflecting the multi-target profile sought in modern antipsychotics.[15] |

Antimicrobial and Antiviral Activities

With the global challenge of antimicrobial resistance, there is a pressing need for new classes of therapeutic agents.[16][17] Piperazine derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[3][16]

Core Mechanisms

-

Antimicrobial: The mechanisms can be varied. Some derivatives may inhibit essential bacterial enzymes, while others might disrupt cell membrane integrity or act as efflux pump inhibitors, which enhances the efficacy of other antibiotics.[3][17] Modifications to the piperazine scaffold, such as the incorporation of electron-withdrawing groups, can significantly enhance antimicrobial potency.[1]

-

Antiviral: Piperazine derivatives can interfere with the viral life cycle at multiple stages. For instance, some compounds have been shown to bind to the hydrophobic pocket of viral capsid proteins, preventing viral uncoating.[18] Others act as inhibitors of critical viral enzymes, such as the main protease (Mpro) in coronaviruses, which is essential for viral replication.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

-

Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[16][20]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) should also be tested as a reference.[16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.

Data Presentation: Antimicrobial Potency

The antimicrobial activity of novel piperazine derivatives is summarized by their MIC values against a panel of pathogenic microbes.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 6 | 8 | 16 | 32 |

| Derivative 7 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

| Table 3: Example MIC values for novel piperazine derivatives against representative bacterial and fungal strains.[16][21][22] |

Pharmacokinetic Considerations for Drug Development

The therapeutic success of any novel compound is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[23] The piperazine scaffold often improves these properties, but a full evaluation is a critical step in preclinical development.[2]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

An in vivo pharmacokinetic (PK) study is essential to understand how a drug behaves in a living organism. It provides crucial data on bioavailability, half-life, and clearance.

Protocol Steps:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

-

Dosing: Divide animals into groups. Administer the piperazine derivative via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine absolute bioavailability. For example, a study might investigate the co-administration of a piperazine derivative with another drug like Paclitaxel to assess its effect on the latter's pharmacokinetics.[24][25][26]

-

Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

Oral Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

-

Conclusion

The exploration of novel piperazine derivatives continues to be a highly productive field in medicinal chemistry. The versatility of the piperazine scaffold allows for fine-tuning of biological activity across a wide range of therapeutic areas, from oncology to infectious diseases and central nervous system disorders.[3][27] The systematic application of robust in vitro and in vivo evaluation protocols, as outlined in this guide, is essential for identifying and advancing promising new drug candidates. By understanding the causal relationships between chemical structure, mechanism of action, and biological effect, researchers can continue to harness the power of this privileged structure to develop the next generation of innovative medicines.

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Medicinal Chemistry, 27. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (2018). Letters in Drug Design & Discovery, 15. Retrieved from [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6524-6527. Retrieved from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Records of Natural Products, 11(3), 228-238. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 65-71. Retrieved from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). MethodsX, 8, 101323. Retrieved from [Link]

-

Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2018). Antiviral Research, 153, 11-20. Retrieved from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

-

In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). Journal of Medicinal Chemistry, 66(23), 15994-16016. Retrieved from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Retrieved from [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2020). Letters in Drug Design & Discovery, 17(8), 988-997. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). Molecules, 24(17), 3048. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 33-46. Retrieved from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research, 8(7). Retrieved from [Link]

-

Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 114-121. Retrieved from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). Retrieved from [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Medicinal Chemistry, 12(10), 1699-1710. Retrieved from [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules, 28(9), 3925. Retrieved from [Link]

-

In vivo Efficacy Testing. (n.d.). Creative Animodel. Retrieved from [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR Protocols, 2(4), 100868. Retrieved from [Link]

-

Antitumor Efficacy Testing in Rodents. (2008). JNCI: Journal of the National Cancer Institute, 100(22), 1570-1580. Retrieved from [Link]

-

Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Frontiers in Oncology, 12, 947483. Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). International Journal of Molecular Sciences, 24(8), 7543. Retrieved from [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1), 23. Retrieved from [Link]

-

Effects of piperazine derivative on paclitaxel pharmacokinetics. (2019). Ewha Womans University. Retrieved from [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1). Retrieved from [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. jetir.org [jetir.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]

- 12. multispaninc.com [multispaninc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. apjhs.com [apjhs.com]

- 18. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 26. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]